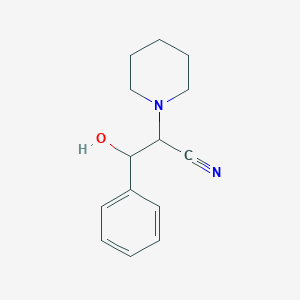
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of efficient catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The conditions often involve the use of metal catalysts like gold(I) complexes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of piperidinones .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. This process involves the formation of hydroxyamine intermediates and the creation of new C-N bonds .
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is unique due to its specific structure, which includes a hydroxyl group, a phenyl group, and a nitrile group.
Propiedades
Número CAS |
64399-76-4 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H18N2O/c15-11-13(16-9-5-2-6-10-16)14(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-10H2 |
Clave InChI |
VVOLPFYPCCYZQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C#N)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

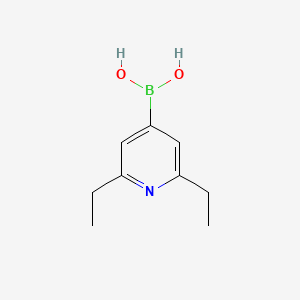
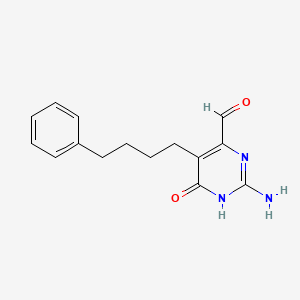
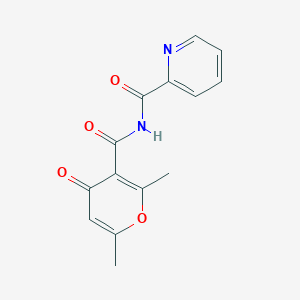
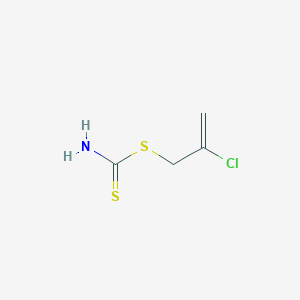
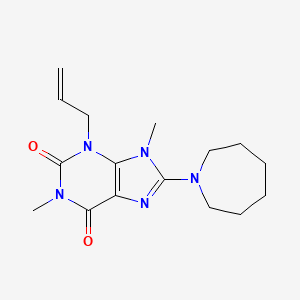
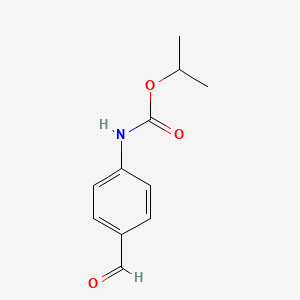
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
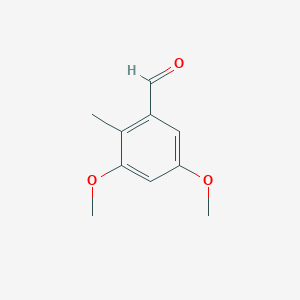

![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

